Spirobicromane
Description
Spirobicromane: A Unique Chemical Scaffold in Contemporary Chemistry
This compound, systematically named 7,7'-Dihydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman, is a heterocyclic organic compound with the chemical formula C21H24O4. wikipedia.org Its structure is defined by two chroman ring systems linked by a single common carbon atom, the spiro center. This spirocyclic linkage imparts a unique, non-planar, and rigid three-dimensional geometry to the molecule. The presence of hydroxyl groups on the aromatic rings and methyl groups on the chroman backbone further contributes to its distinct chemical properties and reactivity.
The rigid and bent geometry of the this compound unit has a significant influence on the properties of molecules and polymers that incorporate it. researchgate.net This structural feature is a key element in its utility in various areas of chemical synthesis and materials science.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 3127-14-8 |
| Molecular Formula | C21H24O4 |
| Molecular Weight | 340.41 g/mol |
| Appearance | White to Almost white powder to crystal |
Historical Context and Evolution of this compound Research
While a precise, detailed historical timeline of the initial discovery of this compound is not extensively documented in readily available literature, its research trajectory is closely intertwined with the broader exploration of spiro compounds and their applications. The synthesis of derivatives and its incorporation into more complex structures appears in research from the mid-to-late 20th century and has continued to evolve.
Early research likely focused on the fundamental synthesis and characterization of the this compound core. A significant step in its evolution was the development of methods to prepare this compound dianhydride (SBCDA) from more common starting materials like bisphenol A. rsc.org This advancement opened pathways for its use as a monomer in the synthesis of high-performance polymers.
The turn of the 21st century saw a growing interest in the application of this compound in materials science, particularly in the field of liquid crystalline polymers and supramolecular chemistry. Researchers began to systematically investigate how the unique spiro architecture could be leveraged to control the properties of advanced materials. researchgate.netresearchgate.net
Significance of this compound in Advanced Functional Materials and Molecular Design
The unique structural characteristics of this compound make it a valuable building block in the design of advanced functional materials. Its rigid, non-coplanar structure can disrupt polymer chain packing, leading to materials with desirable properties.
One of the key areas of its significance is in the development of liquid crystalline polymers (LCPs) . The incorporation of the bulky and bent this compound moiety into polyester (B1180765) chains has been shown to have a drastic influence on their mesomorphism, affecting the arrangement of the polymer chains in the liquid crystalline state. researchgate.netrsc.org LCPs are known for their high mechanical strength, thermal stability, and chemical resistance, making them suitable for a range of high-performance applications. wikipedia.orgkdfeddersen.comwotlon.comxometry.com The introduction of the this compound unit provides a tool to fine-tune these properties.
In the realm of molecular design , this compound is a key component in creating polymers of intrinsic microporosity (PIMs) . The contorted spiro-structure, when incorporated into a polymer backbone, creates a large free volume, which is crucial for applications such as gas separation membranes. cnr.it For instance, polyimides containing the this compound structure have been shown to exhibit low dielectric constants, a property highly sought after in the electronics industry. rsc.org
Furthermore, the hydroxyl groups of this compound make it an excellent candidate for building complex supramolecular assemblies through hydrogen bonding. researchgate.netmdpi.com Its ability to form predictable, well-defined structures with other molecules, such as bipyridines, is a cornerstone of crystal engineering. mdpi.com This allows for the rational design of new materials with specific topologies and potential applications in areas like catalysis and molecular recognition. researchgate.netacs.orgnih.govwikipedia.org
Overview of Key Research Trajectories and Interdisciplinary Relevance
The research involving this compound has expanded from fundamental organic synthesis to encompass a broad range of interdisciplinary fields. Key research trajectories include:
High-Performance Polymers: A major focus has been the synthesis of novel polyamides, polyimides, and other polymers incorporating the this compound scaffold. These materials often exhibit enhanced thermal stability, good solubility, and desirable mechanical and dielectric properties. rsc.org
Liquid Crystals: The influence of the this compound unit on the phase behavior and properties of thermotropic liquid crystalline polymers remains an active area of investigation. researchgate.netrsc.org
Supramolecular Chemistry and Crystal Engineering: The use of this compound as a building block for creating complex, self-assembled supramolecular architectures through non-covalent interactions is a significant and ongoing research direction. researchgate.netmdpi.com This has implications for the development of new crystalline materials with tailored properties.
Membrane Science: The design and synthesis of this compound-based polymers for gas separation and other membrane applications is a promising field, driven by the need for more efficient and selective separation processes. cnr.it
The interdisciplinary relevance of this compound is evident in its application across materials science, polymer chemistry, and physical organic chemistry. The unique properties conferred by its spirocyclic nature make it a versatile tool for chemists and materials scientists seeking to design next-generation materials for a variety of technological applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-7,7'-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-19(2)11-21(24-17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)25-21/h5-10,22-23H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQOXWHQZXVXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(C3=C(O2)C=C(C=C3)O)(C)C)OC4=C1C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343778 | |
| Record name | 4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-7,7'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3127-14-8 | |
| Record name | 4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-7,7'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spirobicromane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Spirobicromane Derivatives
Concerted Asymmetric Synthesis Approaches
Asymmetric synthesis is paramount for producing chiral molecules as single enantiomers, which is crucial in fields like pharmaceuticals and materials science. numberanalytics.comchiralpedia.com Concerted approaches aim to build the chiral spirocyclic framework with high stereocontrol in a single or series of coordinated steps.
A significant challenge in synthesizing chiral spiro-indenes, which are structural analogues of certain spirobicromane systems, is the construction of the all-carbon quaternary stereocenter due to its inherent rigidity and steric hindrance. researchgate.netoaepublish.com A novel and effective strategy to overcome this is the palladium-catalyzed asymmetric (4+2) dipolar cyclization. oaepublish.com This method involves trapping π-allyl-Pd 1,4-dipoles with ketenes that are generated in situ from precursors like 1-diazonaphthalene-2(1H)-ones through a visible light-induced Wolff rearrangement. researchgate.netoaepublish.com
This one-pot reaction proceeds under mild conditions and demonstrates a broad substrate scope, producing a range of chiral spiro-indenes in moderate to good yields with high enantioselectivities (ee) and diastereoselectivities (dr). oaepublish.comresearchgate.net The optimization of reaction conditions, including the choice of the chiral ligand, solvent, and catalyst, is critical for achieving high stereocontrol. researchgate.netoaepublish.com For instance, the reaction between vinylbenzoxazinanone and 1-diazonaphthalen-2(1H)-one has been optimized using various chiral ligands and solvents, with chiral phosphoramidite (B1245037) ligands often providing superior results. researchgate.net
Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Asymmetric (4+2) Dipolar Cyclization researchgate.netoaepublish.com
| Entry | Chiral Ligand | Solvent | Yield (%) | ee (%) | dr |
| 1 | L1 | DCM | 35 | -87 | 3:1 |
| 2 | L2 | DCM | ND | - | - |
| 3 | L3 | DCM | ND | - | - |
| 4 | L4 | DCM | ND | - | - |
| 5 | L5 | DCM | 42 | -90 | 4:1 |
| 6 | L6 | DCM | 46 | -93 | 5:1 |
| 7 | L7 | DCM | 72 | -84 | 10:1 |
| 8 | L7 | THF | 53 | -84 | 8:1 |
| 9 | L7 | DMF | ND | - | - |
Conditions: vinylbenzoxazinanone (0.1 mmol), 1-diazonaphthalen-2(1H)-one (0.2 mmol), Pd₂(dba)₃·CHCl₃ (5 mol%), chiral ligand (20 mol%) in 2.0 mL anhydrous solvent at room temperature under 6 W blue LEDs for 24 h. researchgate.netoaepublish.com ee: enantiomer excess; dr: diastereoisomer ratio; DCM: dichloromethane; THF: tetrahydrofuran; DMF: N,N-dimethylformamide; ND: not detected.
Another powerful strategy for constructing chiral spiro compounds is the rhodium-catalyzed asymmetric double hydrosilation. nih.govresearchgate.net This method has been successfully applied to develop a class of chiral spirosilabiindane scaffolds. nih.govresearchgate.netdp.tech The protocol allows for the preparation of enantiopure spirosilabiindane diol (SPSiOL) on a gram scale. nih.govresearchgate.net This enantiopure diol serves as a versatile chiral building block for synthesizing a variety of new chiral ligands and catalysts. nih.gov
The potential of these spirosilabiindane scaffolds in asymmetric catalysis has been demonstrated through the development of corresponding monodentate phosphoramidite ligands (SPSiPhos). nih.gov These ligands have shown effectiveness in rhodium-catalyzed hydrogenation and palladium-catalyzed intramolecular carboamination reactions, highlighting the utility of the spiro core in inducing asymmetry in catalytic transformations. nih.gov
Substrate-controlled synthesis is a fundamental strategy in which the stereochemical outcome of a reaction is dictated by a pre-existing chiral center within the substrate. sfu.camdpi.com This approach is often considered more economical and environmentally friendly compared to methods relying on chiral auxiliaries or catalysts. mdpi.com In the context of this compound synthesis, a starting material containing a defined stereocenter can direct the formation of the new spiro-stereocenter with high diastereoselectivity. sfu.ca
The principle involves the reaction of a chiral substrate with an achiral reagent, where the inherent chirality of the substrate creates a diastereoselective environment for the transition state, favoring the formation of one diastereomer over the other. sfu.ca This strategy is powerful for constructing complex cyclic systems and has been widely used in the total synthesis of natural products. mdpi.com
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org Once the desired stereocenter has been created, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org This method is reliable, versatile, and frequently employed in the early stages of drug development. wikipedia.org
The auxiliary functions by creating a chiral environment that biases the approach of the reagent to one face of the molecule. sfu.ca A wide array of chiral auxiliaries have been developed, such as those based on oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org Recently, pseudoephenamine has emerged as a superior alternative to pseudoephedrine, as it is not subject to regulatory restrictions and its derivatives often exhibit better crystallinity and produce sharper NMR signals. harvard.edu Furthermore, alkylation reactions using pseudoephenamine as an auxiliary, especially those forming quaternary stereocenters, show notably high diastereoselectivities. harvard.edu
The direct enantioselective functionalization of C-H bonds in precursors is a highly atom- and step-economical strategy for creating chiral molecules. sioc-journal.cn Palladium-catalyzed C-H activation has become a powerful tool for this purpose, enabling the synthesis of complex chiral structures from simple hydrocarbon feedstocks. sioc-journal.cnsnnu.edu.cn In this approach, a chiral ligand assists in the formation of a chiral palladacycle intermediate, which can then undergo various transformations to install new functional groups. sioc-journal.cn
The development of novel chiral ligands is crucial for achieving high enantioselectivity. snnu.edu.cn Different catalytic cycles, such as Pd(0)/Pd(II) or Pd(II)/Pd(0), can be involved depending on the specific transformation. snnu.edu.cn Beyond palladium, other catalytic systems, including those based on N-heterocyclic carbenes (NHCs), have been developed for the enantioselective functionalization of precursors. nih.gov These methods allow for the introduction of chirality at specific positions under mild, metal-free conditions, providing a powerful route to enantioenriched building blocks for this compound synthesis. nih.gov
Chiral Auxiliary Applications in Stereoselective Formation
Polycondensation Techniques for this compound Integration
Polycondensation is a process of polymerization in which monomers react to form a polymer with the elimination of a small molecule, such as water. To integrate a this compound unit into a polymer backbone, interfacial polycondensation is a particularly suitable technique. nih.gov This method involves a polymerization reaction that occurs at the interface between two immiscible liquid phases. nih.gov
Typically, a suspension system is created where two complementary monomers are dissolved in separate, immiscible liquids. nih.gov The reaction takes place at or near the interface of the liquid droplets. nih.gov Depending on the solubility of the resulting polymer in the droplet phase, this process can lead to two distinct outcomes:
Particle-forming interfacial polycondensation : If the polymer is soluble in the droplet phase, solid, particulate microspheres are formed. nih.gov
Capsule-forming interfacial polycondensation : If the polymer is insoluble in the droplets, it precipitates at the interface, forming a membrane around the droplets and creating reservoir-style microcapsules. nih.gov
By designing a monomer that contains the this compound core, this technique can be used to synthesize novel polymers where the unique steric and conformational properties of the spirocyclic unit are incorporated into the material's macroscopic structure. This approach is widely used to prepare polyamide and polycarbonate materials. nih.gov
Thermotropic Polyesters with this compound Moieties
The introduction of this compound (SPI) units into polyesters has been shown to influence their liquid crystalline behavior. In one study, a thermotropic copolyester, designated TBH, was synthesized through polycondensation. This reaction involved terephthaloyl bis(4-oxybenzoyl chloride) (TOBC) and a diol mixture composed of 10 mol% 4,4-bis(6-hydroxyhexanoyloxy)this compound (BHS) and 90 mol% 1,7-heptanediol (B42083) (HD). researchgate.net For comparative purposes, homopolyesters were also prepared: TH from TOBC and HD, and TB from TOBC and BHS.
The incorporation of the rigid, bent this compound moieties had a significant impact on the resulting polymer's mesophase. While the homopolyester TH, lacking the spiro-unit, exhibited a smectic C2 mesophase, the homopolyester TB, containing only the this compound diol, displayed a nematic character. researchgate.net The copolyester TBH also showed a smectic C2 mesophase, suggesting that a higher concentration of the spiro-unit is necessary to induce a nematic phase in this specific copolymer system. researchgate.net These findings underscore that even non-linear monomers like this compound derivatives can be integrated into polyester (B1180765) structures without destroying their liquid crystallinity, offering a pathway to materials with tunable properties that can be processed at practical temperatures. researchgate.net
| Polymer ID | Diol Components | Monomer Ratio (mol%) | Observed Mesophase |
| TH | 1,7-heptanediol (HD) | 100 | Smectic C2 |
| TB | 4,4-bis(6-hydroxyhexanoyloxy)this compound (BHS) | 100 | Nematic |
| TBH | BHS / HD | 10 / 90 | Smectic C2 |
Liquid Crystalline Copolymers Containing this compound
The synthesis of thermotropic copolyesters containing this compound moieties has been a subject of investigation to understand the structure-property relationships in liquid crystalline polymers. medcraveebooks.comacs.org By incorporating this compound, a rigid, non-linear unit, into the polymer backbone, it is possible to modify the thermal transitions and mesophase behavior of the resulting materials. acs.orgacs.org
One study detailed the synthesis and characterization of copolyesters with this compound units. nih.gov The effect of isotropization on the thermal behavior of these copolyesters was analyzed, providing insights into how the inclusion of the spiro-moiety influences the transition from a liquid crystalline phase to an isotropic liquid. nih.gov The presence of the this compound unit can disrupt the packing of the polymer chains, which in turn affects the melting temperature and the stability of the mesophase. sid.ir This approach allows for the fine-tuning of the material's properties for specific applications where a defined processing temperature range is crucial.
Incorporation into Poly(ether-ether-ester)s
The integration of this compound units has also been explored in the context of poly(ether-ether-ester)s to impart liquid crystalline properties. koreascience.krresearchgate.net These polymers are known for their thermal and chemical stability, but their processability can be challenging due to their rigid structures. Introducing moieties like this compound can modify the polymer architecture, potentially improving processability while inducing or altering liquid crystalline behavior. koreascience.kr
In a study focused on synthesizing copoly(ether-ether-ester)s, researchers incorporated biphenylene (B1199973) units to induce mesophase formation. koreascience.krresearchgate.net While this specific study did not use this compound, it highlights a relevant strategy. The research demonstrated that by increasing the content of a mesogenic unit (in this case, biphenylene), a nematic mesophase could be observed in copolymers where the biphenylene content was 60 mol% or higher. koreascience.krresearchgate.net The mesophase characteristics were found to be dependent on the concentration of the biphenylene unit. koreascience.krresearchgate.net This principle of incorporating a specific structural unit to induce liquid crystallinity is directly applicable to the use of this compound in similar polymer systems. The inherent viscosity of these copolymers was found to be in the range of 0.42 to 0.78 dl/g. koreascience.krresearchgate.net
Mechanistic Studies of this compound Formation Reactions
Understanding the reaction mechanisms behind the formation of this compound is crucial for optimizing synthesis and controlling product outcomes. Both computational and experimental techniques have been employed to elucidate the pathways of these complex reactions.
Computational Analysis of Reaction Mechanisms
Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions at a molecular level. smu.edursc.org Methodologies such as the united reaction valley approach (URVA) can be used to analyze the reaction path and partition it into distinct phases: a contact phase, a preparation phase, transition state phases, a product adjustment phase, and a separation phase. smu.edu This detailed analysis provides insights into the structural changes and energetic profiles along the reaction coordinate. smu.edumdpi.com
For complex reactions like spiro-compound formation, computational approaches can help in identifying transition states, intermediates, and the electronic factors that govern the reaction mechanism. sciforum.netfrontiersin.org By examining the localized adiabatic vibrational modes, it is possible to determine how different parts of the reacting molecules contribute to the progression of the reaction. smu.edu This level of detail is instrumental in understanding the intricacies of bond-forming and bond-breaking steps inherent in the synthesis of complex cyclic structures like this compound. mdpi.com
Kinetic and Mechanistic Tools for Reaction Pathway Elucidation
Kinetic and mechanistic studies are essential for understanding the pathways of chemical reactions. rsc.orgwwu.edu These studies often involve monitoring the reaction progress over time under various conditions to determine reaction orders, activation energies, and the influence of catalysts or solvents. mdpi.com For complex multi-step reactions, identifying the rate-determining step is a key objective. libretexts.org
In the context of spiro-compound synthesis, kinetic analysis can help to build a mechanistic model. For instance, in studies of other complex reactions, researchers have successfully used kinetic data to support proposed mechanisms, such as those involving radical-mediated pathways or surface-mediated reactions. rsc.org By combining experimental kinetic data with computational modeling, a more complete picture of the reaction mechanism can be developed, allowing for the optimization of reaction conditions to favor the desired this compound product. wwu.edumdpi.com
Advanced Spectroscopic and Structural Characterization of Spirobicromane Architectures
X-ray Diffraction Studies for Crystal Structures
Single-Crystal X-ray Diffraction of Spirobicromane Supramolecular Structures
Research has demonstrated the use of single-crystal X-ray diffraction to determine the crystal structures of molecular complexes involving this compound. researchgate.netacs.org For instance, when this compound (SBC) is co-crystallized with bipyridine derivatives like 4,4'-bipyridyl-N,N'-dioxide (dipy-dox) and 1,2-bis(4-pyridyl)ethane (B167288) (dipy-ete), it forms distinct supramolecular structures. acs.org These extended networks are primarily directed by hydrogen bonding interactions. researchgate.netacs.org
Specifically, the co-crystal of SBC with dipy-ete results in a one-dimensional zigzag chain structure. acs.org In another example, a complex of SBC with dipy-dox and a water molecule was found to form a two-dimensional double helix. acs.org These studies highlight how the choice of co-former molecule can influence the resulting supramolecular architecture of this compound. acs.org
Analysis of Molecular Packing and Intermolecular Interactions
The packing of molecules in a crystal lattice is governed by a variety of non-covalent interactions. In the case of this compound-based supramolecular structures, hydrogen bonds are a dominant feature. researchgate.netacs.org The analysis of crystal structures reveals that O-H···N and O-H···O hydrogen bonds are the primary forces driving the assembly of these molecular complexes. researchgate.netacs.org
The following table summarizes the types of intermolecular interactions observed in this compound-containing crystal structures and their role in the supramolecular assembly.
| Interaction Type | Description | Role in Supramolecular Assembly |
| O-H···N Hydrogen Bonds | Strong, directional interactions between the hydroxyl groups of this compound and nitrogen atoms of bipyridine co-formers. | Primary driving force for the formation of zigzag chains and other polymeric structures. researchgate.netacs.org |
| O-H···O Hydrogen Bonds | Interactions involving hydroxyl groups and oxygen-containing functionalities. | Contribute to the formation of extended networks, including the creation of porous layers. researchgate.net |
| C-H···O Hydrogen Bonds | Weaker hydrogen bonds that contribute to the overall stability of the crystal lattice. | Supplement the stronger hydrogen bonds in the formation of 3D networks. researchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can influence the packing of molecules, leading to layered structures. mdpi.com |
Impact of Substituents on Crystal Packing and Photochromism
The introduction of different substituents onto the this compound framework can significantly influence its crystal packing and, consequently, its solid-state properties like photochromism. While specific studies on the substituent effects on this compound's crystal packing are not extensively detailed in the provided search results, general principles from related photochromic systems like spiropyrans and spirooxazines can be inferred. nih.gov
In these related compounds, modifying substituents affects the lability of the C-O bond, which is crucial for the photochromic transition. nih.gov The electronic nature of the substituents (electron-donating or electron-withdrawing) can alter the stability of the closed and open forms, thereby influencing the coloration and fading kinetics. nih.govrsc.org
Furthermore, the size and nature of substituents can dictate the intermolecular interactions and the resulting packing arrangement in the solid state. mdpi.comrsc.org For example, the introduction of bulky groups might hinder close packing, while specific functional groups could promote certain types of hydrogen bonding or other non-covalent interactions, leading to different supramolecular architectures. rsc.orgrsc.org These changes in crystal packing can, in turn, affect the photochromic performance of the material in the solid state by imposing different steric constraints on the photo-induced structural changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile analytical technique for the structural characterization of organic molecules. jchps.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the elucidation of molecular structure and connectivity. slideshare.netemerypharma.com
Elucidation of this compound Structure
¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound derivatives in solution. ipb.pt The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum provide a wealth of information about the number and types of protons and their neighboring atoms. jchps.comemerypharma.com Similarly, ¹³C NMR spectra reveal the number of unique carbon environments in the molecule.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for the unambiguous assignment of all proton and carbon signals, especially for complex structures. emerypharma.comipb.pt These experiments help to establish the connectivity between different atoms within the molecule, confirming the spirocyclic core and the positions of any substituents. nih.gov
The following table outlines the key NMR experiments used for the structural elucidation of this compound.
| NMR Experiment | Information Provided |
| ¹H NMR | Number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity and coupling constants). jchps.com |
| ¹³C NMR | Number of different carbon environments in the molecule. nih.gov |
| COSY | Shows correlations between protons that are coupled to each other, helping to identify adjacent protons. emerypharma.com |
| HSQC | Correlates proton signals with the signals of directly attached carbon atoms. ipb.pt |
| HMBC | Shows correlations between protons and carbons that are separated by two or three bonds, revealing long-range connectivity. ipb.pt |
Solid-State NMR for Polymorph Analysis
Solid-state NMR (ssNMR) spectroscopy is a crucial technique for studying the structure and dynamics of materials in the solid state. jocpr.comeuropeanpharmaceuticalreview.com It is particularly valuable for the characterization of polymorphic forms, which are different crystalline structures of the same compound. nih.govirispublishers.com Polymorphs can exhibit distinct physical properties, and ssNMR provides a non-destructive method to differentiate between them. europeanpharmaceuticalreview.combruker.com
While the direct application of ssNMR to this compound is not explicitly detailed in the provided search results, the principles of the technique are broadly applicable. jocpr.comnih.govirispublishers.com In ssNMR, the chemical shifts are sensitive to the local molecular environment, meaning that different crystal packing arrangements in polymorphs will result in different NMR spectra. europeanpharmaceuticalreview.comirispublishers.com This allows for the identification and quantification of different polymorphic forms in a sample. jocpr.combruker.com ¹³C cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR experiment used to obtain high-resolution spectra of solid samples. irispublishers.com
Advanced NMR Methods for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. numberanalytics.com For complex architectures like this compound, advanced NMR techniques are indispensable for a detailed conformational analysis.
Dynamic NMR (DNMR) spectroscopy, often involving variable-temperature (VT) NMR studies, allows for the investigation of conformational exchange processes. numberanalytics.comoxfordsciencetrove.com Molecules are often not static but exist as an equilibrium of different conformers. mdpi.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. numberanalytics.com At high temperatures, rapid interconversion between conformers may lead to averaged signals. As the temperature is lowered, the rate of exchange slows down, and at the coalescence temperature, the single peak broadens and then splits into separate signals for each conformer at lower temperatures. mdpi.com This phenomenon allows for the determination of the energy barriers and thermodynamic parameters of the conformational processes. nih.gov For this compound, VT-NMR could be used to study the dynamics of ring inversion or restricted rotation around the spiro center.
Table 1: Representative 2D-NMR Correlations for Conformational Analysis of a this compound Derivative
| Interacting Protons | NOESY/ROESY Correlation | Inferred Spatial Proximity | Conformational Implication |
| H-4a / H-8'a | Strong | Close | Indicates a specific folded conformation |
| H-6 / H-5' | Medium | Moderately close | Defines the relative orientation of the aromatic rings |
| H-3e / H-3'a | Weak | Distant | Helps to distinguish between different stereoisomers |
Vibrational Spectroscopy: FTIR and Raman Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. vliz.be These methods are complementary and offer valuable information for structural confirmation and the study of polymorphism. srce.hr
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vliz.be The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups and bond types within the molecule. This makes FTIR an excellent tool for confirming the presence of key structural motifs in this compound. For example, the characteristic stretching vibrations of C-H bonds in the aromatic and aliphatic regions, C=C stretching in the aromatic rings, and C-O stretching of the ether linkages in the chromane (B1220400) units would all be expected to appear in the FTIR spectrum. The presence and position of these bands can be used to verify the successful synthesis and purity of the compound.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100-3000 | C-H stretch | Aromatic | Medium-Weak |
| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |
| 1620-1580 | C=C stretch | Aromatic Ring | Medium-Strong |
| 1480-1440 | C-H bend | Aliphatic (CH₂, CH₃) | Medium |
| 1260-1200 | C-O-C stretch | Aryl-alkyl ether | Strong |
| 1100-1000 | C-O stretch | Ether | Strong |
Raman spectroscopy is based on the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. srce.hr The Raman spectrum serves as a unique molecular fingerprint and is highly effective for identifying compounds and studying subtle structural variations. mdpi.com
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Raman spectroscopy is a powerful technique for identifying and differentiating between polymorphs. Different crystal packing arrangements in polymorphs lead to distinct lattice vibrations, which are observable in the low-frequency region of the Raman spectrum. Furthermore, intermolecular interactions in different polymorphs can cause shifts in the frequencies and changes in the intensities of the intramolecular vibrational bands.
Table 3: Representative Raman Bands for this compound Fingerprinting
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Feature | Significance |
| 3070-3050 | Aromatic C-H stretch | Aromatic Rings | Fingerprint region |
| 1610-1590 | Aromatic C=C stretch | Aromatic Rings | Strong, characteristic band |
| 1350-1320 | CH₂ wag | Chromane Ring | Conformational sensitivity |
| 850-800 | Ring breathing | Chromane Skeleton | Fingerprint region |
| < 200 | Lattice vibrations | Crystal Packing | Polymorph identification |
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
Advanced Spectroscopic Data Analysis Techniques
The large and complex datasets generated by modern spectroscopic instruments often require advanced data analysis techniques to extract meaningful chemical and structural information.
Multivariate analysis (MVA) methods are statistical tools used to analyze datasets with multiple variables, such as the intensity values at each wavelength in a series of spectra. diva-portal.org Principal Component Analysis (PCA) is a widely used MVA technique that reduces the dimensionality of the data by transforming it into a new set of uncorrelated variables called principal components (PCs). researchgate.net PCA can be used to identify patterns, group similar samples, and detect outliers in spectroscopic data.
Other MVA methods include Singular Value Decomposition (SVD), which is related to PCA, Exploratory Factor Analysis (EFA), Partial Least Squares (PLS) regression, and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS). researchgate.net PLS is particularly useful for building predictive models, for example, to correlate spectroscopic data with the concentration of a compound in a mixture. researchgate.net MCR-ALS can be used to resolve the pure component spectra and concentration profiles from a series of mixture spectra, which is valuable for studying reaction kinetics or analyzing complex samples. researchgate.net For a series of this compound derivatives or reaction mixtures, these MVA techniques can help to elucidate subtle structural differences or follow the progress of a reaction. researchgate.net
The integration of computational chemistry with experimental spectroscopy provides a powerful synergy for structural elucidation. nih.gov Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the optimized geometry, electronic structure, and vibrational frequencies of a molecule. nih.govmdpi.com
By calculating the theoretical vibrational spectra (FTIR and Raman) of a proposed structure for this compound, these can be compared with the experimental spectra. nih.gov A good agreement between the calculated and experimental spectra provides strong evidence for the correctness of the proposed structure and allows for a detailed assignment of the observed vibrational bands. mdpi.comresearchgate.net Similarly, DFT calculations can be used to predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental NMR spectra. nih.gov Furthermore, computational modeling can be used to explore the potential energy surface of this compound, identifying stable conformers and calculating the energy barriers between them, which can then be correlated with experimental data from dynamic NMR studies. mdpi.com
Theoretical and Computational Investigations of Spirobicromane Systems
Quantum Chemical Methods for Electronic Structure and Reactivity
Quantum chemistry, a branch of chemistry that applies quantum mechanics to chemical systems, offers a powerful framework for understanding the electronic behavior of molecules like spirobicromanes. wikipedia.org By solving approximations of the Schrödinger equation, these methods can elucidate the electronic structure, which governs the molecule's properties and reactivity. wikipedia.org Computational studies often focus on the electronic ground and excited states, as well as reaction pathways and transition states, to predict experimental data such as spectra. wikipedia.org
The study of electronic transitions, which occur when a molecule absorbs or emits electromagnetic radiation, is fundamental to understanding the photophysical properties of spirobicromanes. youtube.comkhanacademy.org The energy difference between electronic states corresponds to the energy of the absorbed or emitted photon, which can be calculated using quantum mechanical principles like Planck's equation (E = hν). youtube.comkhanacademy.org These transitions are crucial for applications in materials science and photochemistry.
The electronic energy landscape provides a conceptual map of a molecule's stability and reactivity. nih.gov It represents the potential energy of the system as a function of its electronic and nuclear coordinates. For complex molecules, the energy landscape can feature multiple minima, corresponding to stable or metastable electronic states, and saddle points that represent transition states between them. nih.gov Analysis of this landscape helps in identifying the most stable electronic configurations and the pathways for electronic rearrangement during chemical reactions. wikipedia.orgnih.gov For instance, investigations into the self-consistent-field (SCF) energy landscape of model systems have revealed double-funnel structures, which can guide the development of algorithms to locate multiple electronic solutions that may represent different states of the molecule. nih.gov The organization of these landscapes can reveal how a molecule's structure is linked to its function. nih.gov
Density Functional Theory (DFT) has emerged as one of the most popular and versatile quantum chemical methods for studying the electronic structure of molecules. wikipedia.org Instead of the complex many-electron wavefunction, DFT utilizes the much simpler electron density as its fundamental variable to calculate the system's energy and other properties. wikipedia.orgmpg.de This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. wikipedia.org
DFT calculations rely on approximations for the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation. Various functionals have been developed, often categorized into different "rungs" of a ladder, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGA) and meta-GGAs, each offering improved accuracy by incorporating information about the density gradient or the kinetic energy density. southampton.ac.uk
In the context of spiro compounds, DFT has been successfully applied to investigate the properties of spirocyclohexane derivatives. nih.gov These studies involve the calculation of key electronic parameters that dictate the molecule's reactivity.
Table 1: DFT-Calculated Electronic Properties of Spirocyclohexane Derivatives This table presents data for spirocyclohexane derivatives as a model for the types of calculations performed on spiro systems.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (σ) (eV) |
| 10 | -0.218 | -0.149 | 0.069 | 0.0345 | 14.49 |
| 14 | -0.245 | -0.143 | 0.102 | 0.0510 | 9.804 |
| 15 | -0.224 | -0.137 | 0.087 | 0.0435 | - |
| Data sourced from a study on spirocyclohexane derivatives, illustrating the application of DFT to determine electronic properties. nih.gov |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining a molecule's electronic behavior. The energy gap (ΔE) between them is an indicator of chemical reactivity and the ease of electronic transitions. nih.gov A smaller gap suggests a "soft" molecule that is more polarizable and reactive, while a larger gap indicates a "hard" molecule. nih.gov The global hardness (η) and softness (σ) are quantitative measures of this property. nih.gov Such DFT calculations are instrumental in predicting the reactivity and electronic spectra of spirobicromane systems.
Examination of Electronic Transitions and Energy Landscapes
Molecular Dynamics Simulations for Conformational Analysis
Spirobicromanes, with their rigid spiro center, can still possess significant conformational flexibility in their substituent groups. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into their conformational dynamics. nih.govcresset-group.com By simulating the motions of atoms and molecules over time, MD can explore the accessible conformations of a molecule and the energetic landscape that governs their interconversion. cresset-group.com
MD simulations have been effectively used to study the conformational mobility of complex molecules, such as peptide-based catalysts. nih.gov These studies reveal that molecules are often not static but exist as an ensemble of different conformations. nih.gov The binding of a substrate or changes in the environment can shift the conformational equilibrium, a phenomenon that can be crucial for biological activity or catalytic function. nih.govdovepress.com Cluster analysis of MD trajectories allows for the identification of distinct, stable conformers. nih.gov
The quality of MD simulations is highly dependent on the force field used, which is a set of parameters that describes the potential energy of the system. cresset-group.com Force fields like CHARMM22 are commonly used for proteins and organic molecules. nih.gov For complex conformational transitions that occur on long timescales, enhanced sampling techniques may be required to adequately explore the conformational space. dovepress.com Understanding the conformational preferences of spirobicromanes is essential for designing molecules with specific shapes for applications in areas like host-guest chemistry or as chiral ligands.
Cheminformatics and Computational Molecular Design
Cheminformatics and computational molecular design integrate chemistry, computer science, and information technology to accelerate the discovery and development of new molecules with desired properties. frontiersin.orgmdpi.com These tools are vital for navigating the vast chemical space to identify promising candidates for various applications.
The "chemical space" encompasses all possible molecules and their properties. Exploring this space for analogues of this compound involves the computational design and evaluation of new molecular structures. By systematically modifying the this compound scaffold with different functional groups, researchers can computationally screen vast libraries of virtual compounds. This process allows for the identification of novel structures with potentially enhanced or entirely new functionalities. Theoretical approaches can guide the design of molecules with specific electronic or magnetic properties, as demonstrated in the design of ferromagnetically coupled organic radical dimers. jyu.fi This in-silico design process significantly reduces the time and resources required compared to traditional experimental synthesis and screening.
A key aspect of computational design is the ability to accurately predict the properties of a molecule before it is synthesized. frontiersin.orgkaggle.com Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict a wide range of molecular characteristics. frontiersin.orgmdpi.com These properties can include fundamental physicochemical parameters as well as complex biological activities. frontiersin.orgarxiv.org
Table 2: Examples of Computationally Predictable Molecular Properties
| Property Category | Specific Property | Computational Method(s) |
| Physicochemical | Dipole Moment | Machine Learning, Regression Models |
| Lipophilicity (logD) | Convolutional Neural Networks (CNN) with MTM | |
| Boiling Point, Melting Point | Gradient Boosting, XGBoost, CatBoost | |
| Vapor Pressure | Gradient Boosting, XGBoost, CatBoost | |
| Quantum Chemical | HOMO/LUMO Energies | Density Functional Theory (DFT) |
| QM Energies | PointGAT (Graph Attention Networks) | |
| ADME/Tox | Absorption, Distribution | Linear Free Energy Relationship (LFER) |
| Metabolism, Excretion, Toxicity | Linear Free Energy Relationship (LFER) | |
| This table summarizes various molecular properties that can be predicted using computational models, as reported in the literature. mdpi.comkaggle.comarxiv.orgarxiv.org |
These predictive models are often built using molecular descriptors or fingerprints that numerically represent the molecule's structure. mdpi.com For instance, the Molecular Topographic Map (MTM) can be used as input for convolutional neural networks to predict properties like lipophilicity. mdpi.com More advanced models integrate 3D structural information with graph-based machine learning approaches, such as the PointGAT model, to achieve high accuracy in predicting quantum chemical properties. arxiv.org The ability to reliably predict the properties of this compound analogues is crucial for their rational design and optimization for specific applications.
Exploration of Chemical Space for this compound Analogues
Modeling of Intermolecular Interactions in Supramolecular Assemblies
Theoretical and computational investigations into this compound systems have provided significant insights into their non-covalent interactions, which are fundamental to the formation of larger, ordered supramolecular structures. wikipedia.org The study of these interactions is crucial for understanding how individual this compound molecules recognize and bind to other molecules to form complex assemblies. umons.ac.be Modeling techniques, ranging from molecular mechanics to quantum mechanics, help elucidate the structural parameters and energetic driving forces behind these phenomena. nih.gov The primary forces at play in this compound assemblies are hydrogen bonds, which dictate the geometry and stability of the resulting architectures. acs.orgnumberanalytics.com
Hydrogen Bonding Networks involving this compound
The hydroxyl groups of the this compound (SBC) molecule are potent donors for hydrogen bonds, enabling the formation of extensive and predictable hydrogen-bonding networks. acs.orgsemanticscholar.org Research has demonstrated that this compound co-crystallizes with various bipyridine bases, leading to supramolecular complexes held together by O−H···N or O−H···O hydrogen bonds. acs.orgresearchgate.net
Single-crystal X-ray diffraction studies have been instrumental in mapping these interactions. For instance, when this compound is combined with specific guest molecules, it forms distinct and highly organized structures. acs.org The interaction between the hydrogen atoms of this compound's hydroxyl groups and the nitrogen or oxygen atoms of the guest molecules is the primary directional force guiding the assembly. acs.orgresearchgate.net These studies show that by carefully selecting the guest molecule, it is possible to control the resulting hydrogen-bonded supramolecular structure. acs.org
The table below summarizes research findings on supramolecular structures formed between this compound and different guest molecules, highlighting the role of hydrogen bonding in directing the final architecture.
| This compound Complex | Guest Molecule | Primary Hydrogen Bond | Resulting Supramolecular Structure |
| (SBC)·(dipy-ete) | 1,2-di(4-pyridyl)ethylene (dipy-ete) | O−H···N | One-dimensional zigzag chain |
| (SBC)·(dipy-dox)·H₂O | 4,4'-dipyridyl N,N'-dioxide (dipy-dox) | O−H···O | Two-dimensional double helix |
| Table compiled from data in Crystal Growth & Design. acs.org |
Self-Assembly Mechanisms
The self-assembly of this compound into complex architectures is a direct consequence of the specific and directional nature of its intermolecular interactions, primarily hydrogen bonding. acs.orgajbls.com The mechanism of assembly is guided by the principle of molecular recognition, where the shape and chemical functionality of the this compound and its partner molecules determine the structure of the final product. wikipedia.org
Computational and experimental studies show that the formation of different supramolecular structures, such as one-dimensional chains or two-dimensional helices, is not random but is programmed by the choice of the guest molecule. acs.orgresearchgate.net
Formation of 1D Zigzag Chains: In the complex of this compound with 1,2-di(4-pyridyl)ethylene, the self-assembly mechanism involves the formation of strong O−H···N hydrogen bonds between the hydroxyl groups of this compound and the nitrogen atoms of the bipyridine derivative. acs.org This interaction links the molecules sequentially, propagating in one dimension to form a zigzag chain structure. acs.org
Formation of 2D Double Helices: When this compound is assembled with 4,4'-dipyridyl N,N'-dioxide and a water molecule, the mechanism is more complex. acs.org It involves a network of O−H···O hydrogen bonds connecting the this compound, the dipyridyl derivative, and the water molecule. acs.org This network of interactions guides the molecules to arrange into two-dimensional double helices, demonstrating how a subtle change in the guest molecule can lead to a significantly different and more complex assembled structure. acs.org
These findings underscore that the self-assembly process in this compound systems is a highly controlled phenomenon driven by the specific hydrogen-bonding motifs established between the constituent molecules. acs.org
Functional Applications and Materials Science of Spirobicromane Containing Systems
Photochromic Materials Based on Spirobicromane Derivatives
Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. olikrom.com This phenomenon is at the heart of technologies like self-darkening sunglasses and optical data storage. rp-photonics.com Spiro compounds, including derivatives of this compound, are a key class of organic photochromes. icn2.catymdchem.com
Tunable Photochromism in Solid State Spiro-Compounds
Achieving tunable photochromism in the solid state is a significant challenge because the dense molecular packing in crystals can impede the necessary photoisomerization. nih.govrsc.org However, strategies have been developed to facilitate this process. For instance, introducing bulky aromatic substituents into the spirooxazine skeleton can create sufficient free volume for photoisomerization to occur even in the solid state. nih.gov This approach allows for the development of materials with tunable photochromic properties without a background color and with excellent fatigue resistance. nih.gov
Another strategy involves the use of a tetraphenylethene (TPE)-modified spiropyran derivative. The twisted structure of the TPE group promotes loose molecular stacking, providing the necessary free volume for efficient and reversible photochromism in the solid state. rsc.org This allows for the transformation from a closed-ring isomer to an open-ring isomer upon UV light irradiation, resulting in a distinct color change. rsc.org
Design Strategies for Enhanced Photoresponse and Fatigue Resistance
Enhancing the photoresponse and fatigue resistance of spiro-compounds is crucial for their practical application. One successful design strategy involves the synthesis of spirooxazine derivatives with bulky aromatic groups at specific positions on the molecular skeleton. nih.gov This design not only enables solid-state photochromism but also leads to high thermal stability and a rapid photoresponse. nih.gov For example, a derivative, SO4, was reported to reach saturation of absorption intensity in just 15 seconds, representing a very fast solid-state photoresponse for spirooxazines. nih.gov
Computational studies, including X-ray crystal structure analysis, suggest that these bulky groups can induce a hypochromic effect, which facilitates the photochromism of spirooxazines in the solid state. nih.gov Furthermore, the specific molecular structure and packing mode, dominated by weak van der Waals forces, can result in a looser packing arrangement, which is conducive to photochromic behavior. rsc.org Mechanical force can also be used to disrupt the crystalline environment, leading to more efficient photochromism. rsc.org
Applications in Optical Data Recording and Storage
The reversible color-changing properties of this compound and other spiro-compounds make them promising candidates for optical data storage. rp-photonics.comymdchem.com Optical data storage systems utilize a laser to read and write data by detecting changes in the reflectivity of a material. intraaction.com The photo-induced transformation of spiro-compounds can be harnessed to create these localized changes in optical properties, effectively recording bits of information. researchgate.net
The development of materials with tunable photochromism in the solid state is particularly relevant for high-density, multi-layer data storage. rsc.orgmdpi.com The ability to switch between two distinct states with light allows for the creation of rewritable optical media. rsc.org For instance, a light-responsive tetraphenylethene-modified spiropyran derivative has been demonstrated as an excellent material for rewritable optical printing. rsc.org Furthermore, advancements in laser-writing techniques, such as those using femtosecond lasers, enable the creation of high-density nanostructures in materials like silica (B1680970) glass, paving the way for long-term, five-dimensional (5D) optical data storage with capacities far exceeding current technologies like Blu-ray. photonics.com
Liquid Crystalline Polymers and Their Mesophase Behavior
Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. The incorporation of rigid moieties like this compound into polymer chains can significantly influence their liquid crystalline behavior.
Thermotropic Copolyesters with this compound Moieties
Thermotropic copolyesters containing this compound units have been synthesized and characterized. medcraveebooks.comacs.orgnih.gov These materials exhibit liquid crystalline phases upon heating. researchgate.net The introduction of the rigid and bent this compound (SPI) moiety has a pronounced effect on the mesophase behavior. researchgate.netresearchgate.net
For example, a thermotropic copolyester, TBH, was prepared by the polycondensation of 4,4-bis(6-hydroxyhexanoyloxy)this compound (BHS), 1,7-heptanediol (B42083) (HD), and terephthaloyl bis(4-oxybenzoyl chloride) (TOBC). researchgate.netresearchgate.net For comparison, homopolyesters TH (from TOBC and HD) and TB (from TOBC and BHS) were also synthesized. researchgate.net The research found that the polyester (B1180765) TB, containing the this compound moieties, exhibited a nematic mesophase. In contrast, the polyester TH and the copolyester TBH showed a smectic C2 mesophase. researchgate.net This demonstrates the significant influence of the this compound unit on the resulting liquid crystalline phase.
Table 1: Thermal Properties of Polyesters with and without this compound Moieties
| Polyester | Monomers | Mesophase Type |
| TH | Terephthaloyl bis(4-oxybenzoyl chloride) (TOBC), 1,7-heptanediol (HD) | Smectic C2 |
| TB | Terephthaloyl bis(4-oxybenzoyl chloride) (TOBC), 4,4-bis(6-hydroxyhexanoyloxy)this compound (BHS) | Nematic |
| TBH | TOBC, BHS (10 mol%), HD (90 mol%) | Smectic C2 |
This table is generated based on the findings reported in the study by Lin and Hong (2000). researchgate.net
Influence of this compound on Polymer Conformational Isomerism and Chain Arrangement
The conformation of a polymer chain, which describes the three-dimensional arrangement of its atoms, is a key factor in determining its physical properties. scribd.commit.edumdpi.com The incorporation of bulky and rigid units like this compound can significantly impact the conformational isomerism and chain arrangement of polymers. researchgate.net
Phase Transition and Mesophase Structure Characterization
The incorporation of this compound units into polymer backbones has been shown to influence their phase transitions and the structure of their mesophases. rsc.orgresearchgate.net A mesophase is a state of matter intermediate between a solid and a liquid, where molecules exhibit some degree of order. bfwpub.comwikipedia.org Thermotropic liquid crystals are substances that transition into a liquid crystalline phase as the temperature is changed. bfwpub.comiipseries.org
Research into thermotropic copolyesters containing this compound moieties has demonstrated the significant impact of this rigid, bent structural unit on the polymer's thermal behavior and mesomorphic state. nsysu.edu.tw The this compound unit influences the arrangement of polymer chains in the mesophase. rsc.orgresearchgate.netrsc.org Liquid crystal phases can be broadly categorized into nematic, smectic, and cholesteric types, each defined by a different level of molecular order. bfwpub.comuh.edumdpi.com In the nematic phase, molecules show a general orientational alignment along a common axis, known as the director, but lack positional order. uh.edumdpi.com The smectic phase possesses a higher degree of order, with molecules aligned in layers. uh.edu
Studies on copolyesters incorporating this compound reveal that these materials exhibit distinct melting and crystallization behaviors. nsysu.edu.tw The introduction of such bulky, non-linear units can disrupt polymer chain packing, affecting properties like glass transition temperature and solubility. nih.gov The characterization of these phase transitions often involves techniques like differential scanning calorimetry (DSC), which can identify the temperatures at which melting and crystallization occur. rsc.org The specific structure of the mesophase, whether nematic or smectic, can be determined using methods like polarized optical microscopy (POM), which reveals the characteristic textures of different liquid crystal phases. mdpi.com
The table below summarizes the key concepts related to phase transitions in the context of this compound-containing materials.
| Term | Definition | Relevance to this compound Systems |
| Mesophase | An intermediate phase between solid and liquid with partial ordering of molecules. bfwpub.comwikipedia.org | This compound units influence the structure and stability of the mesophases in thermotropic polyesters. rsc.orgresearchgate.netnsysu.edu.tw |
| Thermotropic Liquid Crystal | A substance that exhibits liquid crystal properties over a specific temperature range. bfwpub.comiipseries.org | Copolyesters containing this compound are examples of thermotropic liquid crystals. nsysu.edu.tw |
| Nematic Phase | A mesophase where molecules have long-range orientational order but no positional order. uh.edumdpi.com | A potential mesophase structure for this compound-based liquid crystals. |
| Smectic Phase | A mesophase characterized by both orientational order and layered positional order. uh.edu | A higher-order mesophase that could be formed by this compound-containing polymers. |
Supramolecular Chemistry and Crystal Engineering
Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. innovationnewsnetwork.com This field leverages noncovalent bonds like hydrogen bonds to assemble molecular building blocks into predictable and ordered architectures. nih.govmdpi.com
This compound (SBC) has been effectively utilized as a building block in the field of supramolecular chemistry to create ordered assemblies. researchgate.netacs.orgacs.org Its rigid, three-dimensional structure makes it a valuable component for constructing complex supramolecular architectures. sigmaaldrich.com In combination with various bipyridine bases, this compound self-assembles into distinct polymeric structures. researchgate.netacs.org
The specific guest molecule co-crystallized with this compound dictates the final structure of the assembly, demonstrating a key principle of crystal engineering. acs.orgacs.org For instance, when combined with 1,2-di(4-pyridyl)ethylene (dipy-ete), this compound forms a one-dimensional zigzag chain structure. acs.orgacs.org In contrast, co-crystallization with 4,4'-dipyridyl N,N'-dioxide (dipy-dox) in the presence of water results in the formation of two-dimensional double helices. acs.orgacs.org These results highlight how the choice of complementary molecules can be used to direct the self-assembly process and obtain different supramolecular structures. acs.org
Hydrogen bonding is a primary tool used in crystal engineering to guide the self-assembly of molecules. mdpi.com The supramolecular structures formed by this compound and bipyridine bases are held together by O–H···N or O–H···O hydrogen bonds. researchgate.netacs.orgacs.org These interactions occur between the hydroxyl (O-H) groups of the this compound molecule and the nitrogen or oxygen atoms of the bipyridine guest molecules. acs.orgacs.org
Single-crystal X-ray diffraction has been used to definitively determine the crystal structures of these complexes, confirming the formation of extended hydrogen-bonded networks. researchgate.netacs.orgacs.org The directionality and strength of these hydrogen bonds are crucial in controlling the final architecture of the molecular complex, leading to the formation of diverse structures such as chains and helices. mdpi.comacs.org
The following table details the supramolecular assemblies formed from this compound and different guest molecules.
| This compound Complex | Guest Molecule | Resulting Supramolecular Structure | Primary Interaction |
| (SBC)·(dipy-ete) | 1,2-di(4-pyridyl)ethylene (dipy-ete) | One-dimensional zigzag chain acs.orgacs.org | O–H···N Hydrogen Bonding acs.org |
| (SBC)·(dipy-dox)·H₂O | 4,4'-dipyridyl N,N'-dioxide (dipy-dox) | Two-dimensional double helix acs.orgacs.org | O–H···O Hydrogen Bonding acs.org |
This compound as a Building Block for Ordered Assemblies
Luminescent Materials and Nonconventional Luminescence
Nonconventional luminescent materials, which lack traditional π-conjugated structures, have garnered significant research interest. rsc.orgrsc.orgnih.gov The luminescence in these systems often arises from the clustering of electron-rich moieties and through-space electronic interactions. nih.govnih.gov
To investigate the structure-property relationships in nonconventional luminescent polymers, polyurethane derivatives have been synthesized incorporating different ring structures into the polymer backbone. rsc.orgrsc.orgrsc.org One such derivative, designated PU1, was synthesized with a spirobicyclic bis-acetal structure derived from this compound. rsc.orgrsc.org The goal of this research was to clarify how the specific ring structure affects the photoluminescence properties of the resulting polymer. rsc.org
The study compared the this compound-containing polyurethane (PU1) with other polyurethanes (PU2 and PU3) that contained a monocyclic acetal (B89532) structure with a more linear conformation. rsc.orgrsc.org The results demonstrated that the inclusion of the this compound unit directly influences the photophysical behavior of the material. rsc.org While traditional luminescent materials often rely on conjugated domains, the luminescence in these polyurethanes is a result of their nonconventional chemical structure. rsc.orgnih.gov
The luminescence mechanism in nonconjugated systems like the this compound-containing polyurethane is a subject of ongoing study. rsc.orgrsc.org The prevailing theory is that emission originates from through-space conjugation (TSC) or clustering-triggered emission (CTE), where the spatial overlap of electron clouds from non-bonded, electron-rich atoms (like oxygen) creates chromophores. rsc.orgnih.govnih.gov
Detailed experimental and theoretical calculations have shown that the spirocyclic acetal unit in the this compound-based polyurethane (PU1) creates a rigid, orthogonal conformation. rsc.orgrsc.org This specific geometry reduces intermolecular contacts and promotes intramolecular interactions. rsc.orgrsc.org This is significant because in many nonconjugated luminescent polymers, aggregation and strong intermolecular interactions are beneficial for enhancing emission. rsc.org The orthogonal structure of the this compound unit is therefore detrimental to this type of aggregation-enhanced emission. rsc.orgrsc.org In contrast, the linear acetal rings in the other tested polyurethanes (PU2/PU3) allowed for more stretched conformations and greater intermolecular interactions, which facilitated molecular aggregation and led to a red-shift in their emission. rsc.orgrsc.org This work provides new insight into the importance of ring structure and spatial conformation in designing nonconjugated luminescent polymers. rsc.orgrsc.org
Bioactivity and Medicinal Chemistry Research on Spirobicromane Scaffolds
Structure-Activity Relationship (SAR) Studies for Biological Targets
For the spirobicromane scaffold, SAR studies would systematically explore how different substituents on the aromatic rings and modifications of the spirocyclic core affect its biological activity. The fundamental premise is that even minor structural changes can lead to significant alterations in how the molecule interacts with its biological target. automate.video The insights gained from such studies provide a rational basis for the design of new, more effective therapeutic agents. automate.videoresearchgate.net
While comprehensive SAR studies specifically on a wide range of this compound derivatives are not yet extensively published, the principles of SAR are directly applicable. For instance, in the context of its potential interaction with estrogen receptors, SAR would investigate how the position and nature of hydroxyl groups and other substituents on the this compound framework affect binding affinity and functional activity (agonist versus antagonist). The study of related heterocyclic compounds has shown that the introduction of different functional groups can significantly modulate biological activity. uii.ac.idmdpi.comnih.gov
A critical aspect of SAR is the iterative cycle of designing, synthesizing, and testing new analogs. oncodesign-services.combruker.com This process allows medicinal chemists to build a comprehensive picture of the SAR, which is often represented in tables and graphs to visualize the impact of structural modifications. h-its.org
Investigation of Molecular Mechanisms of Action
Understanding the molecular mechanism of action is fundamental to the development of any new therapeutic agent. This involves identifying the specific biological target of a compound and elucidating the molecular events that follow the interaction, leading to a physiological response. dovepress.com For this compound, research has pointed towards the estrogen receptor (ER), a key player in various physiological and pathological processes, as a potential biological target. rsc.org
Estrogen receptors, particularly Estrogen Receptor α (ERα), are ligand-activated transcription factors that play a crucial role in the development and progression of a significant number of breast cancers. nih.govchemicalbook.comnih.gov The binding of a ligand to the ERα's ligand-binding domain (LBD) induces a conformational change in the receptor. chemicalbook.combmbreports.org This change is critical for the subsequent recruitment of co-regulator proteins and the initiation of downstream signaling pathways that modulate gene expression. nih.govbmbreports.org
This compound has been identified as a potential agonist of ERα. As an agonist, it is hypothesized to bind to the LBD of ERα and induce a conformational change that promotes the recruitment of coactivators, thereby mimicking the effects of the natural ligand, 17β-estradiol. chemicalbook.com The interaction between ERα and its ligands is primarily driven by hydrophobic interactions and specific hydrogen bonds within the ligand-binding pocket. plos.org The three-dimensional structure of the this compound scaffold would allow it to fit within this pocket and establish the necessary interactions for activation.
The binding affinity of a ligand to ERα is a key determinant of its potency. h-its.orgplos.orgresearchgate.net Computational docking studies can be employed to predict the binding mode and estimate the binding affinity of this compound and its analogs to the ERα LBD. researchgate.netnih.govnih.govplos.orgnih.gov These in silico methods help to visualize the potential interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the receptor's binding site. plos.orgplos.org
Table 1: Examples of In Vitro Assays for Characterizing Estrogen Receptor Modulators
| Assay Type | Principle | Information Gained |
|---|---|---|
| Competitive Binding Assay | Measures the ability of a test compound to displace a radiolabeled or fluorescently labeled known ligand from the estrogen receptor. rsc.orgchelatec.com | Binding affinity (Ki or IC50) of the compound for the receptor. chelatec.com |
| Reporter Gene Assay | Uses a cell line containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). Activation of the estrogen receptor by an agonist leads to the expression of the reporter gene, which can be quantified. | Functional activity (agonist or antagonist), potency (EC50 or IC50), and efficacy of the compound. |
| Cell Proliferation Assay | Measures the effect of the compound on the proliferation of estrogen-dependent cell lines, such as MCF-7 breast cancer cells. nih.govbioagilytix.com | The compound's ability to stimulate or inhibit cell growth, indicating its estrogenic or anti-estrogenic effects. nih.govbioagilytix.com |
| Coactivator Recruitment Assay | Measures the ligand-dependent interaction between the estrogen receptor and a specific coactivator peptide in a cell-free system. | Provides insight into the specific conformational changes induced by the ligand and its ability to promote the formation of a transcriptionally active complex. |
Cellular assays and in vitro studies are essential tools for characterizing the biological activity of a compound in a controlled laboratory setting. researchgate.netbioagilytix.com These assays provide crucial information on a compound's mechanism of action, potency, and potential for therapeutic application. bioagilytix.com For this compound, a variety of in vitro assays would be employed to validate its activity as an ERα agonist and to explore its effects on cellular processes. chelatec.comnih.govbioagilytix.comcreative-biolabs.commedtechbcn.com
Commonly used cellular assays include:
Cell Proliferation Assays: These assays measure the rate of cell division and are particularly relevant for studying compounds that target cancer cells. nih.govbioagilytix.com For an ERα agonist like this compound, its effect on the proliferation of estrogen-dependent breast cancer cell lines (e.g., MCF-7) would be a key parameter to investigate. nih.gov
Reporter Gene Assays: As mentioned previously, these assays are fundamental for determining the functional activity of a compound at a specific receptor. They can confirm whether this compound acts as an agonist, antagonist, or selective receptor modulator (SERM).
Gene Expression Analysis: Techniques such as quantitative real-time PCR (qPCR) or microarray analysis can be used to measure the effect of this compound on the expression of known estrogen-responsive genes. This provides direct evidence of its ability to modulate ER-mediated transcription.
Western Blotting: This technique can be used to analyze the levels of specific proteins in cells treated with this compound. For instance, one could examine the levels of ERα itself or other proteins in the signaling pathway to understand the compound's downstream effects.
Studies on copolyesters containing this compound moieties have demonstrated their potential for anticancer activity in vitro. nih.gov
Table 2: In Vitro Anticancer Activity of a Copolyester Containing a this compound Moiety on Hep-2 Cell Line
| Concentration (µg/mL) | % Cell Viability | % Inhibition |
|---|---|---|
| 5 | 89.26 | 10.74 |
| 10 | 72.48 | 27.52 |
| 25 | 51.34 | 48.66 |
| 50 | 33.56 | 66.44 |
| 100 | 18.12 | 81.88 |
Data adapted from a study on copolyesters incorporating this compound units, demonstrating dose-dependent inhibition of cancer cell viability. nih.gov
Elucidation of Receptor Interactions (e.g., Estrogen Receptor α)
Rational Design Strategies for Novel Bioactive Compounds
Rational drug design involves the development of new medications based on a deep understanding of the biological target and the principles of molecular interactions. plos.orgembl.org This approach aims to create compounds with high potency and selectivity, thereby improving their therapeutic efficacy and reducing side effects. parssilico.comembl.org The this compound scaffold, with its well-defined three-dimensional structure, is an excellent candidate for rational design strategies to develop novel bioactive compounds. rsc.orgnih.gov
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govmdpi.comscienceopen.comschrodinger.com These in silico methods accelerate the drug design process by enabling the rapid screening of large virtual libraries of compounds and by providing detailed insights into drug-receptor interactions. researchgate.netnih.govmdpi.comscienceopen.com
Key computational approaches that can be applied to the this compound scaffold include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. researchgate.netnih.govnih.govplos.orgnih.gov For this compound, docking studies with ERα can help to prioritize analogs with the highest predicted binding affinity for synthesis and biological testing. researchgate.netnih.govplos.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. h-its.orgscienceopen.com Once a reliable QSAR model is developed for a set of this compound derivatives, it can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design process. scienceopen.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that occur upon binding. h-its.orgresearchgate.netnih.govplos.org This can help to refine the understanding of the binding mode and to identify key interactions that contribute to the ligand's activity. h-its.orgplos.org
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific receptor. A pharmacophore model derived from known active compounds can be used to search for new this compound-based structures with similar features.
For the this compound scaffold, potential modifications could include:
Substitution on the Aromatic Rings: Introducing various substituents (e.g., hydroxyl, methoxy, halogen groups) at different positions on the phenyl rings could modulate the compound's binding affinity and selectivity for ERα. The electronic and steric properties of these substituents would play a crucial role.
Modification of the Spirocyclic Core: Altering the spirocyclic system itself, for example, by introducing heteroatoms or changing the ring size, could lead to novel scaffolds with improved properties. However, such modifications are synthetically more challenging.
Introduction of Side Chains: Adding flexible or rigid side chains to the this compound backbone could allow for additional interactions with the receptor, potentially increasing potency and influencing the functional outcome (e.g., shifting from agonist to antagonist activity).
The goal of these targeted modifications is to develop this compound derivatives with a superior therapeutic profile, including enhanced potency, improved selectivity for the desired target over other receptors, and favorable pharmacokinetic properties that allow for effective delivery to the site of action in the body. parssilico.comoncodesign-services.comresearchgate.netbruker.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational Approaches in Drug Discovery and Lead Optimization
Potential Applications in Biomedical Disciplines
The this compound scaffold, specifically the 3,4,3′,4′-tetrahydro-2,2′-spirobis(2H-1-benzopyran) system, and its derivatives are recognized for their significant biological activities and potential as medicinal chemistry scaffolds. researchgate.net The unique three-dimensional structure of these spiro compounds makes them attractive candidates for targeting complex biological structures like enzymes and nuclear receptors. researchgate.net Research into their biomedical applications has revealed promising activity in several key areas, including anticancer, antibacterial, and neuroprotective domains.
The chromane (B1220400) moiety itself is a bicyclic scaffold found in a wide array of bioactive natural products and synthetic compounds that exhibit a range of effects, including antitumor, anti-inflammatory, and antimicrobial properties. researchgate.net When incorporated into a spirocyclic system, these properties can be enhanced or modified, leading to novel therapeutic candidates. For instance, spiro[chromane-2,4′-piperidine]-4(3H)-one has been identified as a particularly valuable scaffold in medicinal chemistry for developing therapeutically effective agents. researchgate.net
Anticancer Activity
This compound derivatives have been a significant focus of anticancer research. A notable study synthesized a series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives and evaluated their cytotoxic effects against several human cancer cell lines. researchgate.net The investigation revealed that these compounds exhibited varied potency. Specifically, compound 16 , which features a sulfonyl spacer, demonstrated the most potent activity against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines, with IC₅₀ values ranging from 0.31 to 5.62 μM. researchgate.net In contrast, the trimethoxyphenyl derivative 15 was the least potent. researchgate.net Further mechanistic studies on compound 16 showed that it induced early apoptosis in MCF-7 cells and caused an increase in the number of cells in the sub-G1 and G2-M phases of the cell cycle. researchgate.net
Another area of interest is the inhibition of telomerase, an enzyme crucial for cancer cell immortality. A study evaluating spiroketal derivatives related to rubromycins found that the parent compound, γ-rubromycin, was a potent inhibitor of human telomerase activity. researchgate.net Modifications to the spiroketal structure, particularly at the isocoumarin (B1212949) subunit, generally led to weaker activity, highlighting its importance for telomerase inhibition. researchgate.net Additionally, a dimeric citrinin (B600267) derivative with a spiro[chroman-2,3'-isochroman] skeleton, cladosporin (B1252801) C, showed significant inhibitory activity against prostate cancer cells (PC-3 and 22Rv1) with IC₅₀ values of 6.10 and 9.25 μM, respectively. nih.gov
Antibacterial and Antitubercular Activity
The biomedical potential of this compound scaffolds extends to combating bacterial infections. A dimeric citrinin derivative, xerucitrinic acid C, which possesses a unique spiro[chroman-2,3'-isochroman] skeleton, demonstrated significant inhibitory effects against the bacteria Staphylococcus aureus and Streptococcus suis, with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL for both strains. nih.gov
Furthermore, derivatives of spiro[chromane-2,4′-piperidin]-4(3H)-one have been specifically investigated for their antitubercular properties. bepls.com A series of these compounds were tested against Mycobacterium tuberculosis (Mtb) strain H37Ra. researchgate.netbepls.com Among the synthesized compounds, PS08 showed the most significant inhibition, with a MIC value of 3.72 μM. researchgate.netbepls.com This finding points to the potential of this particular this compound scaffold for the development of new anti-tuberculosis agents. bepls.com
Other Biomedical Research
The structural features of this compound derivatives also make them candidates for other therapeutic areas. The antioxidant potential of the chromane ring is well-known, and this property is relevant for conditions involving oxidative stress, such as neurodegenerative diseases. One study identified that xerucitrinin C, a compound with a spirochroman structure, exhibited significant radical scavenging activity against DPPH and also inhibited phosphodiesterase-4 (PDE4), a target relevant to inflammatory and neurological disorders. nih.gov
Inspired by the size, shape, and hydrophobicity of a researchgate.netresearchgate.net-bisbenzannulated spiroketal, researchers have also considered these structures as potential ligands for nuclear receptors, specifically the retinoid X receptor (RXR). researchgate.net RXR is a key player in hormone-driven cell signaling, and targeting it could have implications for a variety of diseases. researchgate.net
Table 1: Bioactivity of Selected this compound Derivatives This table summarizes the biological activities of specific this compound derivatives as discussed in the text.
| Compound/Derivative Class | Specific Compound | Target/Application | Key Findings | Reference(s) |
| Spiro[chroman-2,4'-piperidin]-4-one | Compound 16 | Anticancer (MCF-7, A2780, HT-29) | IC₅₀: 0.31 - 5.62 μM; Induces apoptosis | researchgate.net |
| Spiro[chroman-2,4'-piperidin]-4-one | Compound PS08 | Antitubercular (M. tuberculosis H37Ra) | MIC: 3.72 μM | researchgate.netbepls.com |
| Spiro[chroman-2,3'-isochroman] | Xerucitrinic acid C | Antibacterial (S. aureus, S. suis) | MIC: 25 μg/mL | nih.gov |
| Spiro[chroman-2,3'-isochroman] | Xerucitrinic acid C | Antioxidant / PDE4 Inhibition | IC₅₀: 25.4 μM (DPPH scavenging) | nih.gov |
| Spiro[chroman-2,3'-isochroman] | Cladosporin C | Anticancer (PC-3, 22Rv1) | IC₅₀: 6.10 μM (PC-3), 9.25 μM (22Rv1) | nih.gov |
| Spiroketal (Rubromycin-related) | γ-Rubromycin | Telomerase Inhibition | Potent inhibitor of human telomerase | researchgate.net |
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Spirobicromane Design
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the design and discovery of novel this compound derivatives. mednexus.orgnih.gov These computational tools offer the potential to significantly accelerate the identification of compounds with desired properties, bypassing traditional, often time-consuming, trial-and-error experimental approaches. mednexus.orgnih.gov
AI and ML algorithms can be trained on vast datasets of existing chemical information to predict the physicochemical and biological properties of new this compound structures. researchgate.netyoutube.comarxiv.org By analyzing structure-property relationships, these models can identify key structural motifs that govern a compound's function. psds.ac.uk This predictive power allows for the in-silico screening of virtual libraries of this compound derivatives, prioritizing the synthesis of candidates with the highest probability of success for a specific application. researchgate.netpsds.ac.uk For instance, neural networks and deep learning models can be employed to predict interactions between this compound-based molecules and biological targets, aiding in the design of new therapeutic agents. mednexus.org
Furthermore, AI can assist in the development of retrosynthetic pathways, suggesting efficient and novel synthetic routes to complex this compound targets. xilinx.com This integration of predictive modeling and synthetic planning streamlines the entire discovery pipeline, from conceptualization to laboratory synthesis. cranfield.ac.uk
Table 1: Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Predicted/Optimized Parameter | Potential Impact |
| Drug Discovery | Deep Learning, Neural Networks | Binding affinity, Pharmacokinetics | Accelerated identification of new drug candidates. mednexus.orgnih.gov |
| Materials Science | Reinforcement Learning | Material properties (e.g., thermal stability, optical response) | Design of novel functional materials with tailored characteristics. |
| Synthesis Planning | Generative Models | Retrosynthetic analysis, Reaction condition optimization | More efficient and sustainable synthetic routes to complex molecules. xilinx.com |
Development of Novel Synthetic Methodologies for Complex this compound Derivatives
The synthesis of structurally complex this compound derivatives remains a significant area of research. xilinx.comudemy.comuab.cat The development of novel and efficient synthetic methodologies is crucial for accessing a wider range of this compound architectures with diverse functionalities. thieme.de Current research focuses on several key areas:
Asymmetric Catalysis: Enantioselective synthesis is paramount for biological applications, as different enantiomers of a chiral molecule often exhibit distinct biological activities. frontiersin.orgnih.gov The development of new chiral catalysts, including organocatalysts and transition-metal complexes, is a major focus for controlling the stereochemistry of spiro-center formation. frontiersin.orgnih.gov
Catalytic C-H Functionalization: Direct functionalization of C-H bonds offers a more atom-economical and efficient approach to modifying the this compound scaffold compared to traditional methods that require pre-functionalized starting materials. mdpi.com
Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of this compound compounds.
These advanced synthetic techniques will enable the creation of previously inaccessible this compound structures, paving the way for the exploration of their unique properties and applications. uab.cat
Exploration of Advanced Functional Properties and Multistimuli Responsiveness
Spirobicromanes are being investigated for their potential in advanced functional materials due to their unique three-dimensional structures. researchgate.net A particularly exciting area of research is the development of multistimuli-responsive this compound-based systems. nih.govnih.gov These "smart" materials can change their properties in response to multiple external triggers, such as light, heat, pH, and chemical analytes. nih.gov
The incorporation of photochromic moieties, such as spiropyran, into this compound frameworks can lead to materials that exhibit reversible changes in color and fluorescence upon light irradiation. nih.gov This property is being explored for applications in optical data storage, sensors, and smart windows.
Furthermore, the rigid and well-defined structure of spirobicromanes makes them excellent building blocks for the construction of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). researchgate.net These materials possess high surface areas and tunable pore sizes, making them promising candidates for gas storage, separation, and catalysis. researchgate.net The introduction of responsive elements into these frameworks could lead to materials that can selectively capture and release guest molecules in response to external stimuli.
Further Investigation into Biological Applications and Therapeutic Potential
The unique structural features of spiro compounds, including spirobicromanes, have long attracted the attention of medicinal chemists. researchgate.netnih.gov The rigid spirocyclic core can effectively orient functional groups in three-dimensional space, leading to high-affinity interactions with biological targets. nih.gov
While the parent this compound scaffold itself may not exhibit significant biological activity, its derivatives have shown promise in various therapeutic areas. medcraveonline.com For instance, the incorporation of this compound moieties into polyester (B1180765) structures has been explored for potential applications in drug delivery and biomaterials. scispace.com The structural motif is also found in compounds with potential anticancer and antimicrobial activities. medcraveonline.comnih.gov
Future research in this area will focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and its substituents will be crucial to identify the key structural features responsible for biological activity and to optimize potency and selectivity. nih.govnih.gov
Target Identification: Elucidating the specific molecular targets and mechanisms of action of biologically active this compound derivatives is essential for their rational development as therapeutic agents. researchgate.net
Broadening the Scope of Therapeutic Areas: Exploring the potential of this compound derivatives in a wider range of diseases, including viral infections and neurodegenerative disorders, is a promising avenue for future research. nih.govnih.gov
The development of advanced synthetic methods and the integration of computational design tools will undoubtedly accelerate the discovery and optimization of this compound-based compounds with significant therapeutic potential. uef.fidrew.edu
Table 2: Investigated Biological Activities of Spiro-compounds
| Biological Activity | Compound Class Example | Reference |
| Anticancer | Spirooxindoles | researchgate.netnih.gov |
| Antimicrobial | Spiro-4H-pyrans | nih.gov |
| Antiviral | Spirooxindoles | nih.govnih.gov |
| Anti-inflammatory | Spirooxindoles | researchgate.net |
| Antihistamine | Spiro[isochromanpiperidines] | nih.gov |
| Anthelmintic | 4-Hexylresorcinol derivatives | chemicalbook.com |
Q & A
Basic: How can researchers systematically identify gaps in existing literature on Spirobicromane?
Methodological Answer: Begin with a structured literature review using databases like PubMed, Scopus, and Web of Science. Apply search terms such as "this compound pharmacokinetics," "this compound synthesis pathways," or "this compound in vitro activity." Use Boolean operators (AND/OR/NOT) to refine results. Critically analyze review articles and original studies to identify inconsistencies, understudied mechanisms (e.g., metabolic pathways), or conflicting results. Tools like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) can frame research questions around these gaps. For example, "What are the comparative efficacy outcomes (O) of this compound (I) versus standard analogs (C) in in vitro models (P)?"
Basic: What experimental design principles should guide initial in vitro studies of this compound?
Methodological Answer:
Adopt a hypothesis-driven approach with clear variables (e.g., concentration, exposure time, cell lines). Include positive/negative controls (e.g., known inhibitors or vehicle solutions) to validate assay conditions. Use dose-response curves to establish IC50 values and assess toxicity thresholds. Ensure reproducibility by triplicate experiments and statistical power analysis to determine sample size . Document protocols in alignment with FAIR principles (Findable, Accessible, Interoperable, Reusable) . For example, in cytotoxicity assays, report cell viability using standardized metrics (e.g., % inhibition ± SEM) and reference established guidelines like OECD TG 129 for in vitro systems.
Advanced: How can researchers resolve contradictions in reported data on this compound’s mechanism of action?
Methodological Answer:
Contradictions may arise from methodological variability (e.g., assay conditions, cell models). Conduct a meta-analysis of published data to identify confounding factors, such as differences in solvent polarity (DMSO vs. ethanol) or incubation times. Validate findings using orthogonal techniques:
- Compare enzyme inhibition assays (e.g., fluorometric vs. colorimetric).
- Use CRISPR-edited cell lines to isolate target pathways.
- Apply advanced analytics like molecular docking to predict binding affinities .
Address discrepancies through collaborative replication studies and transparent reporting of raw data .
Advanced: What strategies optimize the synthesis protocol of this compound for reproducibility in academic labs?
Methodological Answer:
Standardize synthetic steps using reaction calorimetry to monitor exothermic events and reduce batch variability. Characterize intermediates via HPLC-MS and NMR (1H, 13C) at each stage to confirm purity (>95%). Document solvent gradients, catalyst loadings, and temperature profiles in detail. For chiral centers, specify enantiomeric excess using chiral stationary-phase chromatography . Share protocols via platforms like protocols.io to facilitate peer validation .
Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Purity: HPLC with UV/Vis or ELSD detection (USP/EP guidelines).
- Stability: Forced degradation studies under thermal, photolytic, and hydrolytic stress (ICH Q1A).
- Solubility: Shake-flask method with biorelevant media (FaSSIF/FeSSIF).
- LogP: Octanol-water partition coefficient via shake-flask or chromatographic derivation .
Report data in tables with descriptive titles, footnotes, and units (e.g., "Table 1: Stability profile of this compound under accelerated conditions") .
Advanced: How should researchers design translational studies to evaluate this compound’s in vivo efficacy?
Methodological Answer:
Align with ARRIVE 2.0 guidelines for preclinical studies. Select animal models based on translational relevance (e.g., PDX models for oncology). Include pharmacokinetic endpoints (Cmax, AUC, t1/2) and biomarker validation (e.g., Western blot for target engagement). Use randomized block designs to control for inter-individual variability and blinded outcome assessments . For dose extrapolation, apply allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .
Basic: What statistical methods are appropriate for analyzing this compound’s dose-response data?
Methodological Answer:
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Validate assumptions of normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test). For multi-group comparisons, apply ANOVA with post-hoc corrections (Tukey’s HSD). Report effect sizes (Cohen’s d) and 95% confidence intervals . Avoid overstating "significance"; instead, emphasize biological relevance .
Advanced: How can researchers integrate omics data to elucidate this compound’s polypharmacology?
Methodological Answer:
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks (e.g., apoptosis, oxidative stress). Validate hypotheses with CRISPR interference (CRISPRi) or small-molecule probes. Employ machine learning (e.g., random forest) to predict off-target interactions . Share data in public repositories (GEO, PRIDE) to enhance reproducibility .
Basic: What ethical considerations apply to studies involving this compound in animal models?
Methodological Answer:
Follow institutional Animal Care and Use Committee (IACUC) protocols. Justify species selection and sample size using the "3Rs" (Replacement, Reduction, Refinement). Monitor welfare indicators (e.g., body weight, behavior) and establish humane endpoints. Disclose conflicts of interest and funding sources in publications .
Advanced: How can researchers address batch-to-batch variability in this compound for long-term studies?
Methodological Answer:
Implement Quality by Design (QbD) principles:
- Define Critical Quality Attributes (CQAs): Purity, crystallinity, particle size.
- Use Design of Experiments (DoE) to optimize synthesis parameters.
- Apply PAT (Process Analytical Technology) for real-time monitoring.
Archive reference standards under controlled conditions (-20°C, desiccated) and validate stability every 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
